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Compound of Interest

Compound Name: 4-Fluoroisoquinolin-5-amine

Cat. No.: B2665354 Get Quote

Core Compound Profile & Physicochemical
Properties
4-Fluoroisoquinolin-5-amine is a fluorinated aromatic amine built on an isoquinoline scaffold.

The strategic placement of a fluorine atom at the 4-position and an amine group at the 5-

position makes it a highly valuable and versatile building block in medicinal chemistry. The

electron-withdrawing nature of the fluorine atom can significantly influence the electronic

properties of the isoquinoline ring system and modulate the pKa of the amine group, which can

be leveraged to fine-tune drug-target interactions and improve pharmacokinetic profiles.

While extensive experimental data for this specific intermediate is not widely published, its

properties can be reliably inferred from supplier specifications and data on analogous

compounds.

Table 1: Physicochemical Properties of 4-Fluoroisoquinolin-5-amine
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Property Value Source(s)

CAS Number 928664-14-6 [1][2][3][4]

Molecular Formula C₉H₇FN₂ [3][4]

Molecular Weight 162.17 g/mol [3][4]

Appearance
Light brown to brown solid

(typical)
Supplier Data

Purity ≥95% (typical) [3]

Storage Conditions

Store at room temperature

under an inert atmosphere,

protected from light.

[4]

Solubility

Soluble in organic solvents like

DMSO and methanol. Low

solubility in water is expected,

similar to its non-fluorinated

analog, isoquinolin-5-amine.[5]

N/A

Melting Point

Not publicly available. The

non-fluorinated parent

compound, isoquinolin-5-

amine, has a melting point of

128 °C.[5]

N/A

Synthesis and Purification
The synthesis of 4-Fluoroisoquinolin-5-amine is a multi-step process that requires careful

control of reaction conditions to achieve high regioselectivity and yield. The most commonly

cited route begins with 4-fluoroisoquinoline as the starting material.[6]

Synthetic Workflow Diagram
The overall synthetic pathway can be visualized as a two-step process following the

preparation of the starting material.
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Step 1: Nitration

Step 2: Reduction

Purification
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KNO₃, H₂SO₄

4-Fluoroisoquinolin-5-amine

SnCl₂·2H₂O, conc. HCl

Pure Product

Column Chromatography
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Caption: Synthetic workflow for 4-Fluoroisoquinolin-5-amine.

Detailed Experimental Protocol
The following protocol is an adapted representation based on established patent literature.[6]

All operations should be performed in a well-ventilated fume hood with appropriate personal

protective equipment (PPE).

Step 1: Nitration of 4-Fluoroisoquinoline

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
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Addition of Starting Material: Slowly add 4-fluoroisoquinoline (1.0 eq.) to the cooled sulfuric

acid with continuous stirring, ensuring the temperature remains below 10 °C.

Nitration: Once the starting material is fully dissolved, add potassium nitrate (KNO₃, ~1.1 eq.)

portion-wise, maintaining the low temperature. The causality for this low-temperature

addition is to control the exothermic reaction and prevent over-nitration or the formation of

unwanted side products.

Reaction Monitoring: Stir the mixture at 0-5 °C for several hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the

crude 4-fluoro-5-nitroisoquinoline. Filter the solid, wash with cold water until the filtrate is

neutral, and dry under vacuum.

Step 2: Reduction to 4-Fluoroisoquinolin-5-amine

Reaction Setup: Suspend the crude 4-fluoro-5-nitroisoquinoline (1.0 eq.) in concentrated

hydrochloric acid.

Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) portion-

wise. This is an exothermic reaction, and the addition should be controlled to maintain a

manageable temperature. Stannous chloride is a classic and effective reagent for the

reduction of aromatic nitro groups to amines under acidic conditions.

Reaction Completion: Heat the mixture (e.g., to 50-60 °C) and stir for several hours until TLC

analysis indicates the complete disappearance of the nitro compound.

Workup and Neutralization: Cool the reaction mixture and neutralize it by the slow addition of

a concentrated aqueous base solution (e.g., NaOH or Na₂CO₃) until the pH is basic (~9-10).

This step is critical to deprotonate the amine and precipitate the tin salts.

Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl

acetate or dichloromethane. Combine the organic layers.

Final Wash and Drying: Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield
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the crude product.

Step 3: Purification

Chromatography: The crude 4-Fluoroisoquinolin-5-amine is typically purified by flash

column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly

used to elute the product, separating it from baseline impurities and any positional isomers

that may have formed.[6]

Analytical Characterization
The structural confirmation of 4-Fluoroisoquinolin-5-amine relies on standard analytical

techniques. While a public, peer-reviewed spectrum is not readily available, commercial

suppliers confirm product identity using NMR, HPLC, and MS.[4] Based on the structure, the

following spectral characteristics are expected.

Table 2: Expected Spectroscopic Data

Technique Expected Characteristics

¹H NMR

- Aromatic protons on the isoquinoline core are

expected in the δ 7.0-8.5 ppm range. - The

presence of fluorine will cause through-space or

through-bond coupling (J-coupling) to adjacent

protons, leading to complex splitting patterns. -

A broad singlet for the -NH₂ protons, which is

exchangeable with D₂O.

¹³C NMR

- Aromatic carbons will appear in the δ 110-155

ppm range. - Carbon atoms bonded to or near

the fluorine atom will show characteristic C-F

coupling, appearing as doublets with large

coupling constants.

¹⁹F NMR

- A single resonance, the chemical shift of which

is indicative of the electronic environment of the

fluorine atom on the aromatic ring.

Mass Spec (MS) - Expected [M+H]⁺ ion at m/z ≈ 163.07.
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A key feature in the ¹H NMR spectrum would be the observable weak coupling between the

amine protons (N-H) and the adjacent fluorine (¹⁹F), a phenomenon noted in structurally related

sulfonamides.[7]

Applications in Drug Discovery: A Gateway to
Kinase Inhibitors
4-Fluoroisoquinolin-5-amine is not an active pharmaceutical ingredient itself but rather a

high-value intermediate. Its primary utility lies in its conversion to other key building blocks,

most notably 4-fluoroisoquinoline-5-sulfonyl chloride, which is a cornerstone for the synthesis of

Rho-kinase (ROCK) inhibitors.[8]

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous approved drugs.[9] The introduction of a fluorine atom enhances potency and

selectivity for certain targets by altering lipophilicity and forming favorable interactions (e.g.,

hydrogen bonds) in the target's binding pocket.[8]

The Rho-Kinase (ROCK) Signaling Pathway
The Rho/ROCK signaling pathway is a fundamental regulator of the actin cytoskeleton.[10] Its

dysregulation is implicated in diseases such as glaucoma, hypertension, and cancer

metastasis.[11][12] ROCK inhibitors function by blocking the kinase activity of ROCK, leading

to downstream effects like smooth muscle relaxation.

Pathway Overview:

Activation: The small GTPase RhoA is activated by extracellular signals, transitioning from a

GDP-bound (inactive) to a GTP-bound (active) state.

Effector Binding: Activated RhoA-GTP binds to and activates its downstream effector, ROCK

(which has two isoforms, ROCK1 and ROCK2).[11][13]

Phosphorylation Cascade: Activated ROCK phosphorylates multiple substrates:

It phosphorylates and inhibits Myosin Light Chain Phosphatase (MLCP) via its targeting

subunit, MYPT1.[12]
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It phosphorylates and activates LIM Kinase (LIMK). Activated LIMK then phosphorylates

and inactivates cofilin, an actin-depolymerizing factor.[14]

Cellular Effect: The inhibition of MLCP and the direct phosphorylation of Myosin Light Chain

(MLC) lead to increased MLC phosphorylation. This, combined with the stabilization of actin

filaments (due to cofilin inactivation), results in increased actin-myosin contractility, stress

fiber formation, and cell migration.[12][14]

Mechanism of Inhibition
Isoquinoline-based inhibitors derived from 4-Fluoroisoquinolin-5-amine are ATP-competitive

inhibitors. They occupy the ATP-binding pocket of the ROCK kinase domain, preventing the

phosphorylation of its downstream targets and thereby blocking the signaling cascade.
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Caption: The Rho-Kinase (ROCK) signaling pathway and the point of intervention for inhibitors.
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Safety and Handling
As a laboratory chemical, 4-Fluoroisoquinolin-5-amine should be handled with care. A

specific, detailed Safety Data Sheet (SDS) should always be consulted before use.[1][2]

Table 3: General Safety and Handling Precautions

Hazard Category Precautionary Measures

Personal Protection

Wear appropriate PPE: safety goggles with side

shields, chemical-resistant gloves (e.g., nitrile),

and a lab coat.

Handling

Use only in a well-ventilated area or a chemical

fume hood. Avoid breathing dust, fumes, or

vapors. Avoid contact with skin and eyes. Wash

hands thoroughly after handling.[15]

Storage

Keep the container tightly closed in a dry, cool,

and well-ventilated place. Store under an inert

atmosphere.[4][15]

First Aid (General)

- Eyes: Rinse cautiously with water for several

minutes. Remove contact lenses if present and

easy to do. Continue rinsing and seek medical

attention.[15] - Skin: Wash off immediately with

plenty of soap and water. If irritation occurs,

seek medical advice.[15] - Inhalation: Move the

person to fresh air. If breathing is difficult, seek

medical attention.[15] - Ingestion: Rinse mouth.

Do NOT induce vomiting. Seek immediate

medical attention.

Disposal

Dispose of contents and container to an

approved waste disposal plant in accordance

with local, state, and federal regulations.

Conclusion
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4-Fluoroisoquinolin-5-amine stands out as a strategically designed chemical intermediate

with significant applications in modern drug discovery. Its synthesis, while requiring precise

control, yields a versatile scaffold that serves as a gateway to potent and selective kinase

inhibitors. The insights into its role in the development of ROCK inhibitors highlight its

importance in addressing a range of therapeutic needs, from cardiovascular disease to

oncology. For researchers in the field, a thorough understanding of this compound's properties,

synthesis, and handling is essential for leveraging its full potential in the creation of next-

generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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